Keap1-Nrf2-IN-1

Descripción general

Descripción

Keap1-Nrf2-IN-1 es un inhibidor de molécula pequeña que se dirige a la interacción entre la proteína 1 asociada a ECH similar a Kelch (Keap1) y el factor 2 relacionado con el factor eritroide nuclear 2 (Nrf2). Esta interacción juega un papel crucial en la regulación de la respuesta celular al estrés oxidativo. Al inhibir esta interacción, this compound puede modular la vía Nrf2, que está involucrada en la expresión de varios genes citoprotectores .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Keap1-Nrf2-IN-1 normalmente implica múltiples pasos, incluida la formación de intermedios clave y la reacción de acoplamiento final. Las rutas sintéticas específicas y las condiciones de reacción pueden variar, pero generalmente involucran el uso de disolventes orgánicos, catalizadores y reactivos para lograr las transformaciones químicas deseadas .

Métodos de producción industrial: La producción industrial de this compound probablemente implicaría escalar los procedimientos de síntesis de laboratorio a reactores más grandes y optimizar las condiciones de reacción para obtener mayores rendimientos y pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y medidas estrictas de control de calidad para garantizar la consistencia y seguridad del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: Keap1-Nrf2-IN-1 puede sufrir diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones pueden verse influenciadas por la presencia de grupos funcionales específicos dentro de la molécula y las condiciones de reacción utilizadas .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes, agentes reductores y nucleófilos. Las condiciones de reacción, como la temperatura, el disolvente y el pH, pueden afectar significativamente el resultado de estas reacciones .

Productos principales: Los productos principales formados a partir de las reacciones de this compound dependen de la vía de reacción y las condiciones específicas. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados, mientras que las reacciones de sustitución pueden dar lugar a la formación de nuevos compuestos con diferentes grupos funcionales .

Aplicaciones Científicas De Investigación

Keap1-Nrf2-IN-1 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En química, se utiliza como un compuesto de herramienta para estudiar la interacción Keap1-Nrf2 y su papel en la respuesta al estrés oxidativo . En biología, se utiliza para investigar los mecanismos celulares que subyacen a la regulación de los genes citoprotectores . En medicina, this compound se está explorando como un posible agente terapéutico para enfermedades asociadas con el estrés oxidativo, como el cáncer, los trastornos neurodegenerativos y las enfermedades inflamatorias . En la industria, se puede utilizar en el desarrollo de nuevos fármacos y estrategias terapéuticas dirigidas a la vía Keap1-Nrf2 .

Mecanismo De Acción

Keap1-Nrf2-IN-1 ejerce sus efectos inhibiendo la interacción entre Keap1 y Nrf2. En condiciones normales, Keap1 se une a Nrf2 y promueve su degradación a través de la vía ubiquitina-proteasoma . Cuando está presente this compound, interrumpe esta interacción, lo que lleva a la estabilización y acumulación de Nrf2 en el núcleo . Nrf2 luego se une a los elementos de respuesta antioxidante (ARE) en las regiones promotoras de los genes diana, activando su transcripción y promoviendo la expresión de proteínas citoprotectoras .

Comparación Con Compuestos Similares

Keap1-Nrf2-IN-1 es único en su capacidad para inhibir específicamente la interacción Keap1-Nrf2. Compuestos similares incluyen otros inhibidores de molécula pequeña de la vía Keap1-Nrf2, como sulforafano, curcumina y resveratrol . Estos compuestos también modulan la vía Nrf2 pero pueden tener diferentes mecanismos de acción y diversos grados de especificidad y potencia .

Lista de compuestos similares:- Sulforaphano

- Curcumina

- Resveratrol

- Brusatol

- Trigonelina

- ML385

Cada uno de estos compuestos tiene sus propias propiedades y aplicaciones únicas, lo que los convierte en herramientas valiosas para estudiar la vía Keap1-Nrf2 y desarrollar nuevas estrategias terapéuticas .

Actividad Biológica

Introduction

Keap1-Nrf2-IN-1 is a small molecule inhibitor that targets the Keap1-Nrf2 protein-protein interaction (PPI), which is crucial in regulating cellular responses to oxidative stress. The Keap1-Nrf2 signaling pathway plays a vital role in maintaining cellular homeostasis and protecting against oxidative damage, inflammation, and various diseases, including cancer. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and potential therapeutic applications.

Keap1 serves as a sensor for oxidative stress, regulating the stability and activity of Nrf2, a transcription factor that activates the expression of antioxidant proteins. Under normal conditions, Nrf2 is bound to Keap1 and marked for degradation. Upon oxidative stress, modifications to specific cysteine residues on Keap1 lead to the release and subsequent nuclear translocation of Nrf2, where it activates genes involved in antioxidant defense and detoxification.

This compound disrupts the interaction between Keap1 and Nrf2, promoting Nrf2 activation even in the presence of oxidative stress. This mechanism enhances cellular resistance to oxidative damage and inflammation.

Key Features of this compound

- Inhibition of Keap1-Nrf2 Interaction : Prevents Nrf2 degradation.

- Activation of Antioxidant Response : Induces expression of genes encoding antioxidant enzymes.

- Potential Therapeutic Applications : May be used in treating diseases associated with oxidative stress, including neurodegenerative disorders and cancer.

Table 1: Summary of Key Studies on this compound

Case Studies

Case Study 1: Immune Modulation

A recent study explored the effects of this compound on T lymphocytes under inflammatory conditions. The results indicated that treatment with the compound resulted in enhanced proliferation and survival of T cells while reducing markers of inflammation. This suggests that this compound could be beneficial in autoimmune diseases where T cell activation is dysregulated.

Case Study 2: Cancer Therapy Resistance

In a cohort study involving patients with HNSCC, it was observed that those with mutations in the Keap1 gene exhibited high levels of Nrf2 activity, correlating with poor responses to standard chemotherapy regimens. Treatment with this compound restored sensitivity to these therapies by downregulating Nrf2 target genes associated with drug resistance.

Potential Therapeutic Applications

The modulation of the Keap1-Nrf2 pathway by inhibitors like this compound presents several therapeutic opportunities:

- Cancer Treatment : Targeting the pathway may enhance the efficacy of existing chemotherapeutics by overcoming resistance mechanisms.

- Neuroprotection : Activation of Nrf2 has been shown to protect neurons from oxidative stress, making it a potential candidate for neurodegenerative diseases such as Alzheimer's and Parkinson's.

- Anti-inflammatory Therapies : By regulating immune cell functions, these inhibitors may also serve as treatments for chronic inflammatory conditions.

Propiedades

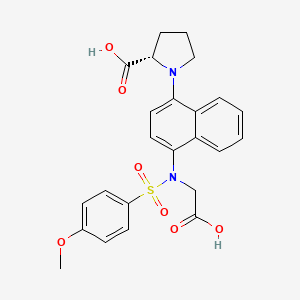

IUPAC Name |

(2S)-1-[4-[carboxymethyl-(4-methoxyphenyl)sulfonylamino]naphthalen-1-yl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O7S/c1-33-16-8-10-17(11-9-16)34(31,32)26(15-23(27)28)21-13-12-20(18-5-2-3-6-19(18)21)25-14-4-7-22(25)24(29)30/h2-3,5-6,8-13,22H,4,7,14-15H2,1H3,(H,27,28)(H,29,30)/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIIZECUWKNXLCU-QFIPXVFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C3=CC=CC=C32)N4CCCC4C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C3=CC=CC=C32)N4CCC[C@H]4C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.